N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-tert-butylaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are conducted under mild conditions to prevent degradation of the compound.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)-benzenesulfonamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
N-(2-tert-butylphenyl)-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.
N-(2-tert-butylphenyl)-2-methylbenzenesulfonamide: The presence of a methyl group instead of fluorine can lead to variations in its chemical and biological properties.
Uniqueness: N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C16H18FNO2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-8-4-6-10-14(12)18-21(19,20)15-11-7-5-9-13(15)17/h4-11,18H,1-3H3 |
InChI Key |
QCOYAKLQMHGXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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